molecular formula C39H63ClN2O13 B15149996 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride

9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride

Cat. No.: B15149996
M. Wt: 803.4 g/mol
InChI Key: DSCLRLUGEVZQCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride is a complex organic compound that features a fluorenylmethyl group attached to a long polyether chain terminated with an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride typically involves multiple steps. One common approach is to start with 9H-fluoren-9-ylmethanol, which is then reacted with a suitable amine to form the carbamate linkage. The polyether chain is introduced through a series of etherification reactions, and the final product is obtained by reacting the intermediate with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated synthesis equipment and high-throughput screening to identify the most efficient reaction conditions. Additionally, purification techniques such as chromatography and recrystallization would be employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the fluorenylmethyl group would yield fluorenone derivatives, while reduction of the carbamate group would produce primary amines .

Scientific Research Applications

9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The polyether chain allows for flexible binding to various targets, while the fluorenylmethyl group provides a rigid scaffold for specific interactions. These properties enable the compound to modulate biological pathways and exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9H-fluoren-9-ylmethyl N-(35-amino-3,6,9,12,15,18,21,24,27,30,33-undecaoxapentatriacontan-1-yl)carbamate hydrochloride lies in its long polyether chain, which provides enhanced solubility and flexibility for binding to various targets. This makes it particularly useful in applications where these properties are advantageous .

Properties

Molecular Formula

C39H63ClN2O13

Molecular Weight

803.4 g/mol

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate;hydrochloride

InChI

InChI=1S/C39H62N2O13.ClH/c40-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-29-31-53-32-30-52-28-26-50-24-22-48-20-18-46-16-14-44-12-10-41-39(42)54-33-38-36-7-3-1-5-34(36)35-6-2-4-8-37(35)38;/h1-8,38H,9-33,40H2,(H,41,42);1H

InChI Key

DSCLRLUGEVZQCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.